Methyl 7-chloro-1,8-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDAVGEAYRIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and atom-economical approaches. These methods include the use of water-soluble catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
Antiviral Activity
Methyl 7-chloro-1,8-naphthyridine-3-carboxylate has been studied extensively for its potential as an HIV integrase inhibitor . This enzyme plays a crucial role in the HIV replication cycle. Research indicates that derivatives of this compound exhibit significant inhibitory potency against HIV integrase, with some showing activity in the low nanomolar range .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. Studies have shown that derivatives can effectively combat resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa. A notable study highlighted that certain naphthyridine derivatives exhibited antimicrobial activity superior to traditional antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of naphthyridine derivatives have revealed promising results. For instance, compounds derived from this class have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The following table summarizes some findings related to their anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Aaptamine Derivative | HeLa | 23.11 | Induces apoptosis |
| Isoaaptamine | MDA-MB-231 | 19.34 | p53-independent cell cycle arrest |
| Demethyl(oxy)aaptamine | THP-1 | 30.13 | TNF-α suppression |
Neuroprotective Effects
Research indicates that naphthyridine derivatives may possess neuroprotective properties by inhibiting monoamine oxidases (MAO A and B), which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of neurotransmitters, suggesting potential applications in treating neurological disorders .
Agricultural Applications
In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide due to its biological activity against various pathogens affecting crops. Its ability to interact with specific biological pathways makes it a candidate for developing new agrochemicals.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antiviral Studies : A study published in Pharmaceutical Research demonstrated the compound's effectiveness in inhibiting HIV replication in vitro, providing a basis for further development of antiviral therapies .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's activity against multi-drug-resistant bacterial strains, emphasizing its potential as a new antimicrobial agent .
- Anticancer Research : A review article discussed various naphthyridine derivatives' mechanisms of action against cancer cells, showcasing their potential therapeutic benefits in oncology .
Mechanism of Action
The mechanism of action of methyl 7-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In cancer cells, it can induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Methyl 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 6, )
- Substituents : Additional fluorine at position 6 and a 4-fluorophenyl group at position 1.
- Synthesis : Achieved via cyclization in toluene with K₂CO₃ and Cs₂CO₃ at 150°C, yielding 81% .
Ethyl 7-chloro-4-oxo-1-(pyridin-2-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 70, )
- Substituents : Ethyl ester at position 3 and a pyridinylmethyl group at position 1.
- Synthesis : Method B (unspecified conditions) yielded 81% with a melting point of 128–129°C .
- The pyridinylmethyl group introduces basicity, which may influence binding to charged biological targets.
Ethyl 1-tert-butyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate ()
- Substituents : tert-Butyl at position 1 and fluorine at position 4.
- Physical Properties : Melting point 158–160°C, higher than methyl/ethyl analogs due to steric hindrance from the tert-butyl group .
- Key Differences : The bulky tert-butyl group reduces solubility but enhances crystallinity, making it advantageous for solid-state formulations.
Physicochemical Properties
- Lipophilicity Trends : Ethyl esters (e.g., Compound 70) > methyl esters > tert-butyl derivatives.
- Reactivity : Chlorine at C7 enables nucleophilic displacement (e.g., with amines or thiols), while fluorine at C6 (Compound 6) deactivates the ring toward further electrophilic substitution .
7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA, )
- Activity: Potent locomotor stimulant, acting via catecholamine modulation (norepinephrine release or uptake inhibition) .
- Comparison : Unlike this compound, NCA’s free carboxylic acid group and benzyl substituent enhance CNS penetration and receptor affinity.
Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (QM-9358, )
- Substituents : Benzyloxy (C1), hydroxyl (C4).
- Potential Use: The hydroxyl and benzyloxy groups may confer antioxidant or antimicrobial properties, diverging from the parent compound’s profile .
Biological Activity
Methyl 7-chloro-1,8-naphthyridine-3-carboxylate is a compound belonging to the 1,8-naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Biological Activities
This compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The compound has been studied for its potential as an inhibitor of various biological targets, including enzymes critical for microbial survival and cancer cell proliferation.
Key Biological Activities
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- Anticancer Properties : Research indicates that it may inhibit cancer cell growth through multiple mechanisms.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- DNA Gyrase Inhibition : It has demonstrated inhibitory activity against DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition is crucial for its antimicrobial effects.
- Dihydrofolate Reductase (DHFR) Inhibition : The compound also inhibits DHFR, a key enzyme in the folate synthesis pathway, which is vital for cell division and growth.
- Cytotoxic Effects : Studies have shown that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial Studies
In vitro studies have evaluated the antimicrobial potency of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several strains:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.50 | 0.60 |
| Pseudomonas aeruginosa | 0.45 | 0.50 |
These results indicate that this compound is particularly effective against Gram-positive bacteria and shows promise against Gram-negative strains as well.
Anticancer Activity
Research has also focused on the compound's anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 23.11 |
| A549 (Lung Cancer) | 30.13 |
| HeLa (Cervical Cancer) | 19.34 |
These findings suggest that this compound effectively inhibits the proliferation of multiple cancer types.
Case Study 1: Antimicrobial Efficacy
A study assessed the compound's effectiveness against multidrug-resistant Staphylococcus strains. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments like Ciprofloxacin.
Case Study 2: Cancer Cell Apoptosis
In another study involving HeLa cells, this compound was shown to induce apoptosis through mitochondrial dysfunction and activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. Characterization Strategies
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the 7-chloro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.65 ppm for H-5 in ethyl derivatives) .
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, planarity, and intermolecular interactions. A monohydrate crystal structure (Acta Crystallographica E) revealed hydrogen bonding between the carbonyl group and water molecules .
- IR Spectroscopy : Stretching frequencies for C=O (1690–1700 cm⁻¹) and C-Cl (550–600 cm⁻¹) validate functional groups .
How does the Vilsmeier–Haack reaction facilitate functionalization of the 1,8-naphthyridine core?
Mechanistic Insight
The Vilsmeier–Haack reaction introduces formyl groups at the 3-position using dimethylformamide (DMF) and POCl₃. This electrophilic substitution proceeds via a chloroiminium intermediate, enabling further derivatization (e.g., condensation with amines or hydrazines). For example, 3-carbaldehyde derivatives serve as precursors for Schiff bases, which exhibit enhanced anticancer activity . Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions like over-oxidation .
How are in silico tools applied to predict ADMET properties and guide synthesis prioritization?
Q. Computational Workflow
- ADMET Prediction : Tools like SwissADME or PreADMET calculate logP (lipophilicity), aqueous solubility, and bioavailability. For instance, ester derivatives show higher membrane permeability than carboxylic acids due to reduced polarity .
- PASS Analysis : Predicts biological activity spectra (e.g., antitumor, antimicrobial) by comparing structural motifs to known databases. This compound scored high for kinase inhibition potential .
- Docking Studies : Molecular docking with target proteins (e.g., EGFR) identifies binding affinities, prioritizing derivatives for synthesis .
What methodologies are used to evaluate the cytotoxic activity of 1,8-naphthyridine derivatives?
Q. Biological Assay Design
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) at the 7-position showed 2–5-fold higher potency than parent compounds .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of cell death. For example, 7-chloro derivatives induced caspase-3 activation in leukemia cells .
- Comparative Analysis : Structure-activity relationships (SAR) correlate substituent effects (e.g., alkyl vs. aryl groups) with activity trends .
How can researchers resolve discrepancies in reported reaction yields or product purity?
Q. Data Contradiction Analysis
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere). For example, trace moisture in POCl₃ can reduce chlorination yields .
- Advanced Purification : Use column chromatography or recrystallization (ethanol/water) to isolate products. Ethyl ester derivatives required multiple crystallizations to achieve >95% purity .
- Analytical Cross-Validation : Combine HPLC, LC-MS, and elemental analysis to confirm purity. Discrepancies in melting points (e.g., 157–158°C vs. 160–162°C) often stem from polymorphic forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
